molecular formula C27H26FN3O2 B4962747 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4962747
M. Wt: 443.5 g/mol
InChI Key: OUQYUAHKJVNISO-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C27H26FN3O2 and a molecular weight of 443.52 g/mol . This compound features a pyrrolidine ring, a piperazine ring, and a fluorophenyl group, making it a unique structure in medicinal chemistry.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c28-22-11-13-23(14-12-22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24,26H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQYUAHKJVNISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves multiple steps. One common method includes the formation of the piperazine ring through the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve similar multi-step synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine and piperazine rings allow it to bind to certain proteins and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and piperazine derivatives, such as:

What sets 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione apart is the combination of the fluorophenyl group with the pyrrolidine and piperazine rings, which enhances its biological activity and specificity.

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